Roxifiban acetate
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Overview
Description
Roxifiban acetate is a small molecule drug that functions as a glycoprotein IIb/IIIa receptor antagonist. It was initially developed by Bristol Myers Squibb Co. for its potential therapeutic applications in cardiovascular diseases, particularly in preventing thrombosis and other related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Roxifiban acetate involves multiple steps, including the preparation of key intermediates through enzymatic dynamic kinetic resolution on a large scale . The synthetic route typically involves the formation of an isoxazoline ring, which is a crucial structural component of the compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. Automated methods for sample preparation and quality control are employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Roxifiban acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Roxifiban acetate has been extensively studied for its applications in various fields:
Mechanism of Action
Roxifiban acetate exerts its effects by antagonizing the glycoprotein IIb/IIIa receptors on platelets. This inhibition prevents the binding of fibrinogen and other ligands, thereby blocking platelet aggregation and thrombus formation . The molecular targets include the integrin alpha-IIb/beta-3 receptors, which play a crucial role in platelet adhesion and aggregation .
Comparison with Similar Compounds
Roxifiban acetate is compared with other glycoprotein IIb/IIIa antagonists such as abciximab, tirofiban, and eptifibatide . While all these compounds share a common mechanism of action, this compound is unique in its oral bioavailability and specific structural features that enhance its antiplatelet activity . The similar compounds include:
These compounds differ in their pharmacokinetics, administration routes, and specific clinical applications, making this compound a distinct and valuable addition to this class of drugs .
Properties
CAS No. |
176022-59-6 |
---|---|
Molecular Formula |
C23H33N5O8 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1 |
InChI Key |
WDEMHBVIYZGQCD-KALLACGZSA-N |
Isomeric SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
Canonical SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O |
Appearance |
Solid powder |
176022-59-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate DMP 754 DMP-754 DMP754 methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate roxifiban acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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